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Compound of Interest

Compound Name: Sabrac

Cat. No.: B8236299

Disclaimer: The term "Sabrac CRISPR/Cas9" did not yield specific results in our search. The
following application notes and protocols are based on the widely used and well-documented
Streptococcus pyogenes (SpCas9) CRISPR/Cas9 system, which serves as a foundational
model for CRISPR-based gene editing.

Introduction

The CRISPR/Cas9 system is a powerful and versatile tool for genome editing, enabling precise
modifications to the DNA of living organisms. This technology, originally derived from a
bacterial adaptive immune system, has been repurposed for a wide range of applications in
biological research and drug development. The core of the system consists of two components:
the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9
to a specific target sequence in the genome. This guide provides detailed protocols for the
successful application of the CRISPR/Cas9 system for gene knockout in mammalian cells.

Quantitative Data Summary

The efficiency of CRISPR/Cas9-mediated gene editing can vary depending on the cell type,
delivery method, and the specific gRNA sequence. The following tables summarize typical
editing efficiencies and off-target mutation rates observed with the SpCas9 system.

Table 1: On-Target Gene Editing Efficiency
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Transfection

Cell Line Delivery Method . Indel Formation (%)
Efficiency

HEK293T Lipid Transfection >90% 85-95%

HelLa Lipid Transfection 80-90% 75-90%

Jurkat Electroporation 70-85% 60-80%

iPSCs Electroporation 60-80% 50-75%

Table 2: Off-Target Mutation Analysis
Target Gene Guide RNA Off-Target Site  Off-Target Site = Off-Target Site
Sequence 1 2 3

HPRT G...C 0.1% <0.05% <0.05%

AAVS1 G..C <0.05% <0.05% <0.05%

EMX1 G...C 0.2% 0.1% <0.05%

Note: Off-target mutation rates are highly dependent on the gRNA design and can be

minimized through careful in silico prediction and the use of high-fidelity Cas9 variants.

Experimental Protocols

Successful gene editing starts with the design of a potent and specific gRNA.

Protocol:

o Target Site Selection: Identify a 20-nucleotide sequence in the target gene of the form 5'-
N20NGG-3', where the "NGG" is the Protospacer Adjacent Motif (PAM) for SpCas9. Use
online design tools (e.g., CHOPCHOP, CRISPOR) to minimize off-target effects.

o Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides encoding

the 20-nt target sequence. Add appropriate overhangs for cloning into a gRNA expression

vector.
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e Annealing: Mix the two oligonucleotides in annealing buffer (10 mM Tris, pH 8.0; 50 mM
NaCl; 1 mM EDTA), heat to 95°C for 5 minutes, and then ramp down to 25°C at a rate of 5°C
per minute.

 Ligation: Ligate the annealed oligonucleotides into a gRNA expression vector that has been
linearized with a compatible restriction enzyme (e.g., Bbsl).

o Transformation: Transform the ligation product into competent E. coli and select for positive
colonies on antibiotic-containing plates.

 Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the
gRNA sequence by Sanger sequencing.

The Cas9 nuclease and gRNA can be delivered to cells as plasmid DNA, mRNA, or as a
ribonucleoprotein (RNP) complex. Lipid-mediated transfection is a common method for plasmid
delivery.

Protocol:

o Cell Seeding: One day prior to transfection, seed 200,000 cells per well in a 24-well plate.
Ensure cells are healthy and at approximately 70-80% confluency at the time of transfection.

o Transfection Complex Preparation:

o Intube A, dilute 500 ng of Cas9-expressing plasmid and 250 ng of the gRNA-expressing
plasmid in 50 pL of serum-free medium (e.g., Opti-MEM).

o Intube B, dilute 2 pL of a lipid-based transfection reagent in 50 pL of serum-free medium.

e Complex Formation: Combine the contents of tube A and tube B, mix gently, and incubate at
room temperature for 20 minutes.

e Transfection: Add the 100 pL transfection complex dropwise to the cells in each well.

 Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding
to downstream analysis.
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The efficiency of gene editing can be assessed by detecting the presence of insertions and
deletions (indels) at the target locus.

Protocol:
o Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit.

o PCR Amplification: Amplify a ~500 bp region surrounding the target site using high-fidelity
DNA polymerase.

e Mismatch Cleavage Assay (e.g., T7TE1):

o Denature and re-anneal the PCR products to form heteroduplexes between wild-type and
edited DNA strands.

o Treat the re-annealed PCR products with a mismatch-specific endonuclease (e.g., T7
Endonuclease ) for 15-30 minutes at 37°C.

o Analyze the digested products by agarose gel electrophoresis. The presence of cleaved
fragments indicates indel formation.

o Quantification: Measure the intensity of the cleaved and uncleaved DNA bands to estimate

the percentage of indel formation.
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Caption: Overview of the CRISPR/Cas9 gene editing workflow.
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Caption: Mechanism of CRISPR/Cas9-mediated gene knockout via NHEJ.

¢ To cite this document: BenchChem. [Application Notes and Protocols: A Guide to
CRISPR/Cas9 Gene Editing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8236299#sabrac-crispr-cas9-gene-editing-guide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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